molecular formula C27H36N4O5S B2425907 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide CAS No. 167386-25-6

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

Cat. No.: B2425907
CAS No.: 167386-25-6
M. Wt: 528.67
InChI Key: UMUPQWIGCOZEOY-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

MK-0677 DER (L-isomer), also known as Ibutamoren or MK-677, is a synthetic drug that primarily targets the Growth Hormone Secretagogue Receptor (GHSR1a) in the pituitary gland . This receptor plays a crucial role in the release of growth hormone (GH) in the body .

Mode of Action

MK-0677 acts as a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin . It has been shown to increase the secretion of several hormones including GH and insulin-like growth factor 1 (IGF-1) and produces sustained increases in the plasma levels of these hormones without affecting cortisol levels .

Biochemical Pathways

The primary biochemical pathway affected by MK-0677 is the GH–IGF-1 axis . By acting as a GH secretagogue, MK-0677 stimulates GH release from the pituitary gland . This, in turn, leads to an increase in IGF-1 levels in the body . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults .

Pharmacokinetics

MK-0677 is orally bioavailable and has been shown to stimulate GH secretion and endogenous GH pulsatility in healthy, elderly adult subjects . It has also been shown to increase lean body mass with no change in total fat mass or visceral fat . The elimination half-life of MK-0677 is approximately 4-6 hours .

Result of Action

The administration of MK-0677 results in a significant increase in serum IGF-1 levels . Studies have shown that it increases both muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly . It has also been shown to increase REM sleep and deep sleep in subjects .

Preparation Methods

The synthesis of 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of high-affinity growth hormone-releasing peptide receptor agonists . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide is unique compared to other growth hormone secretagogues due to its high oral bioavailability and long-lasting effects. Similar compounds include:

This compound stands out for its potent and sustained activation of the GH-IGF-1 axis, making it a promising candidate for various therapeutic applications.

Biological Activity

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide, commonly known as Ibutamoren or MK-677, is a non-peptide growth hormone secretagogue that has garnered significant attention for its potential therapeutic applications. This compound mimics the action of ghrelin, a hormone that stimulates growth hormone (GH) release, thereby influencing various physiological processes.

The molecular formula of Ibutamoren is C27H36N4O5SC_{27}H_{36}N_{4}O_{5}S, and it has a molecular weight of 500.67 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Property Value
Molecular Formula C27H36N4O5SC_{27}H_{36}N_{4}O_{5}S
Molecular Weight 500.67 g/mol
CAS Number 159752-10-0
Boiling Point 868.9 °C
Flash Point 479.3 °C

Ibutamoren acts primarily by stimulating the ghrelin receptor (GHS-R) in the hypothalamus, leading to an increase in GH secretion from the pituitary gland. This mechanism is crucial for various metabolic processes, including muscle growth, fat metabolism, and bone density enhancement.

Growth Hormone Release

Numerous studies have demonstrated that Ibutamoren significantly increases serum levels of GH and insulin-like growth factor 1 (IGF-1). This effect is particularly beneficial for individuals with growth hormone deficiencies or age-related declines in GH levels.

Muscle Mass and Strength

Research indicates that Ibutamoren can enhance lean body mass and muscle strength in both healthy adults and those with muscle wasting conditions. A study involving elderly subjects showed that administration of Ibutamoren resulted in a notable increase in muscle mass compared to placebo groups.

Bone Density

Ibutamoren has been shown to improve bone mineral density, making it a potential candidate for treating osteoporosis. In clinical trials, participants exhibited increased bone density markers after prolonged use of the compound .

Fat Metabolism

The compound also influences fat metabolism by promoting lipolysis and reducing fat mass. Animal studies suggest that Ibutamoren can lead to significant reductions in body fat percentage while preserving lean muscle mass .

Case Studies

  • Elderly Population : A randomized controlled trial assessed the effects of Ibutamoren on older adults with sarcopenia. Results indicated a significant increase in muscle mass and strength over a six-month period, supporting its use as a therapeutic agent for age-related muscle decline.
  • Obese Individuals : In a study involving obese subjects, Ibutamoren administration led to improved insulin sensitivity and reductions in visceral fat, indicating its potential role in obesity management .

Safety and Side Effects

While Ibutamoren is generally well-tolerated, some adverse effects have been reported, including increased appetite, transient edema, and mild glucose intolerance. Long-term safety data are still limited, necessitating further research to fully understand its risk profile.

Properties

IUPAC Name

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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